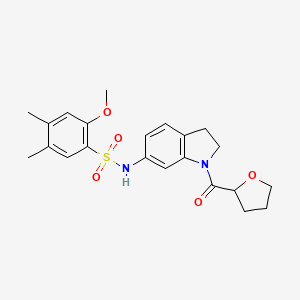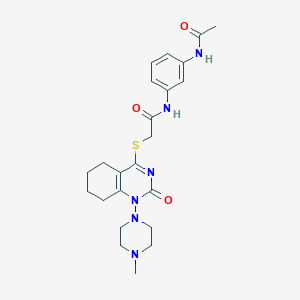
N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that have garnered interest for their potential biological activities. While the specific compound "N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" does not have direct mentions in the literature, related derivatives have been synthesized and studied for various properties including anticancer, antimicrobial, and anti-inflammatory activities. These related compounds provide insights into the possible chemical behaviors and characteristics of the target compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including N-chloroacetylation, N-alkylation, and reactions with different aromatic and aliphatic amines. These processes are utilized to introduce various substituents into the molecule, affecting its physical and chemical properties (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structures of synthesized derivatives are often confirmed using techniques such as 1H NMR, IR, and mass spectrometry (MS). These analytical methods provide detailed information about the molecular framework and substituent positions, essential for understanding the compound's chemical reactivity and interactions (Tien-Cong Nguyen et al., 2022).
Chemical Reactions and Properties
The chemical behavior of these compounds includes their ability to participate in various reactions, such as cyclization, N-alkylation, and condensation. These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physical and chemical properties (Hégira Ramírez et al., 2020).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are significant for the compound's application in biological systems. These properties are determined using various analytical techniques and are essential for formulating the compound for specific uses (A. Rao & V. Reddy, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, stability under different conditions, and potential for bioactivity, are crucial for the compound's application in scientific research and possible therapeutic uses. Studies often explore these properties through computational modeling, synthetic modification, and in vitro and in vivo biological assays (C. T. Nguyen et al., 2019).
科学的研究の応用
Synthesis and Biological Activity
New derivatives incorporating the core structure of the compound have been synthesized to explore their biological activities. For instance, research has demonstrated the synthesis of thiazole derivatives and their evaluation in terms of antimicrobial and anticholinesterase activities. Although some derivatives showed weak acetylcholinesterase inhibitory activities, significant antifungal activity against Candida parapsilosis was observed, highlighting the compound's potential in antimicrobial applications (L. Yurttaş et al., 2015).
Design and Synthesis for Antitumor Activity
Compounds structurally related to the query compound have been designed and synthesized to assess their antitumor activities. A novel series of derivatives demonstrated broad-spectrum antitumor activity with significant potency, indicating the potential utility of such compounds in cancer therapy. This research suggests that structural analogs of the compound could serve as a basis for developing new antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
The synthesis of quinazolinyl acetamides, including compounds with a similar structural framework, has been explored for their analgesic and anti-inflammatory properties. Such studies have found that certain derivatives exhibit potent analgesic and anti-inflammatory activities, suggesting the compound's relevance in developing new therapeutic agents for pain and inflammation management (V. Alagarsamy et al., 2015).
Molecular Docking and Antitumor Evaluation
Further exploration in the realm of antitumor activity includes molecular docking studies to assess the interaction of similar compounds with biological targets. These studies aim to identify compounds with high binding affinity and specificity towards certain enzymes or receptors involved in cancer progression, providing insights into the design of more effective anticancer drugs (Ismail Mahmoud Elfekki et al., 2014).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-16(30)24-17-6-5-7-18(14-17)25-21(31)15-33-22-19-8-3-4-9-20(19)29(23(32)26-22)28-12-10-27(2)11-13-28/h5-7,14H,3-4,8-13,15H2,1-2H3,(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTOGTQNQSFFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

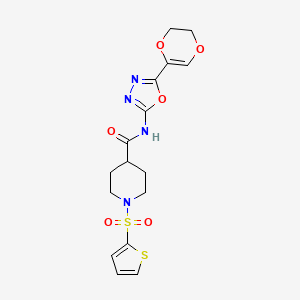
![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)
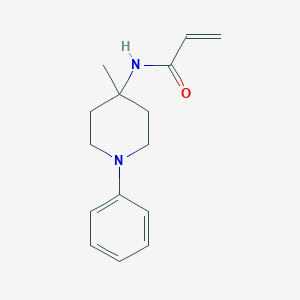
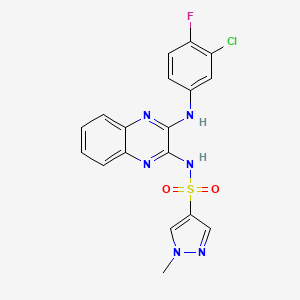
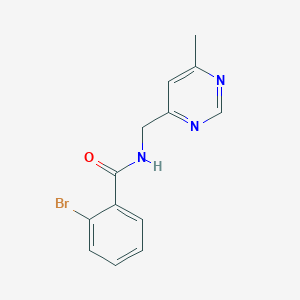
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
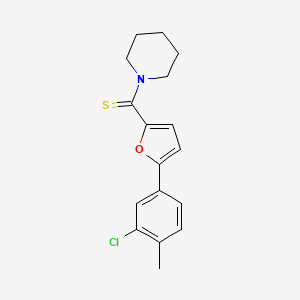
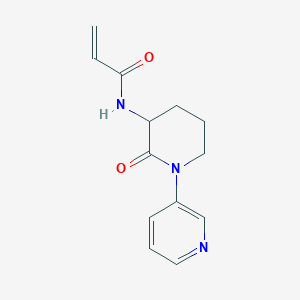
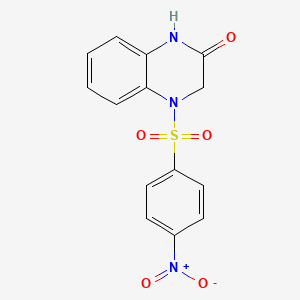

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
